N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide
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Overview
Description
N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro and chloromethyl groups, as well as an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide typically involves the reaction of 4-chloro-6-(chloromethyl)pyridine with acetamide under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Condensation: The acetamide moiety can participate in condensation reactions to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, reduced amines, and various condensation products depending on the specific reagents and conditions used .
Scientific Research Applications
N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-chloroacetamide
- N-(4-Chlorophenyl)-2-chloroacetamide
- N-(4-Methylphenyl)-2-chloroacetamide
- N-(4-Nitrophenyl)-2-chloroacetamide
Uniqueness
N-(4-Chloro-6-(chloromethyl)pyridin-2-yl)acetamide is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring, which imparts distinct reactivity and chemical properties.
Properties
Molecular Formula |
C8H8Cl2N2O |
---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
N-[4-chloro-6-(chloromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(13)11-8-3-6(10)2-7(4-9)12-8/h2-3H,4H2,1H3,(H,11,12,13) |
InChI Key |
OIXNCZJEHOADNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)CCl)Cl |
Origin of Product |
United States |
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